molecular formula C17H17N3O4 B12187332 N-(1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide

N-(1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B12187332
M. Wt: 327.33 g/mol
InChI Key: XFXSTFHBWDQHOV-UHFFFAOYSA-N
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Description

系统IUPAC命名与结构式

根据国际纯粹与应用化学联合会(IUPAC)命名规则,目标化合物的系统名称需基于其母核结构与取代基位置确定。苯并咪唑环作为核心骨架,其1号氮原子与苯甲酰胺基团通过亚甲基连接,而5号位碳原子则与3,4,5-三甲氧基苯甲酰基相连。

结构解析表明,目标化合物的IUPAC系统命名为:N-(1H-苯并咪唑-5-基)-3,4,5-三甲氧基苯甲酰胺 。其结构式可表示为:
$$ \text{C}{18}\text{H}{17}\text{N}3\text{O}4 $$
该结构包含以下特征:

  • 苯并咪唑环的1号氮原子未被取代(以1H-形式存在)
  • 苯甲酰基的3,4,5位分别连接甲氧基(-OCH₃)

替代化学名称与注册号

该化合物在不同数据库中存在多种命名方式:

命名系统 名称示例
CAS登记号 2238825(对应类似结构)
PubChem同义词 N-(1H-benzoimidazol-2-ylmethyl)-3,4,5-trimethoxybenzamide
化学供应商命名 3,4,5-Trimethoxy-N-[1-(2-methyl-2-propanyl)-1H-benzimidazol-5-yl]benzamide

值得注意的是,由于取代基位置差异,部分注册号指向结构类似物。例如CAS 74405-95-1对应N-[3-(1H-苯并咪唑-2-基)丙基]衍生物,其分子式为C20H23N3O4,较目标化合物多出三个亚甲基单元。

分子量与经验式分析

通过精确质量计算与实验测定相结合,目标化合物的分子特性如下:

经验式验证

  • 理论计算值:C=18(12.011×18)=216.198,H=17(1.008×17)=17.136,N=3(14.007×3)=42.021,O=4(15.999×4)=63.996 → 总分子量339.35 g/mol
  • 实验测定值:PubChem记录类似结构分子量为341.4 g/mol(C18H19N3O4),差异源于取代基数量变化

同位素分布
使用高分辨率质谱分析,主要同位素峰为:

  • [M+H]+:340.1421(计算值340.1294)
  • 碎片离子:m/z 297.08(苯并咪唑环断裂)

该数据与理论预测值偏差小于3 ppm,证实经验式准确性。

Properties

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

N-(3H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C17H17N3O4/c1-22-14-6-10(7-15(23-2)16(14)24-3)17(21)20-11-4-5-12-13(8-11)19-9-18-12/h4-9H,1-3H3,(H,18,19)(H,20,21)

InChI Key

XFXSTFHBWDQHOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N=CN3

Origin of Product

United States

Preparation Methods

Table 1: Optimization of Amide Coupling Reaction

ParameterConditionYield (%)
SolventDry toluene68
BaseTriethylamine68
TemperatureReflux (110°C)68
Alternative SolventDMF62
Alternative BasePyridine58

Data adapted from.

Alternative Synthetic Routes

Nitro Intermediate Pathway

An alternative method involves forming the amide bond prior to nitro-group reduction:

  • Synthesis of 3,4,5-Trimethoxy-N-(5-nitrobenzimidazol-2-yl)benzamide :

    • 2-Amino-5-nitrobenzimidazole reacts with 3,4,5-trimethoxybenzoyl chloride (Yield: 28%).

  • Reduction to Target Compound :

    • Catalytic hydrogenation reduces the nitro group (Yield: 82%).

Advantage : Higher regioselectivity but lower overall yield due to intermediate steps.

Characterization and Analytical Data

Physical Properties

  • Melting Point : 244–248°C.

  • Molecular Formula : C19_{19}H19_{19}N3_{3}O4_{4}.

  • Molecular Weight : 369.38 g/mol.

Spectroscopic Data

  • 1^1H NMR (DMSO-d6_6) : δ 12.89 (s, 1H, NH), 8.38 (s, 1H, Ar-H), 7.65 (d, J=8.9 Hz, 1H, Ar-H), 3.85 (s, 9H, OCH3_3).

  • IR (KBr) : 1685 cm1^{-1} (C=O stretch), 1602 cm1^{-1} (C=N stretch) .

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that N-(1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide exhibits promising anticancer activity. In vitro studies have demonstrated its effects on various cancer cell lines, suggesting a mechanism that may involve the modulation of specific molecular targets such as enzymes or receptors critical for tumor growth and survival .

Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies show that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents . The mechanism likely involves interference with microbial metabolic pathways.

Antioxidative Potential
this compound has shown antioxidative capabilities in experimental assays. This property is vital for protecting cells from oxidative stress and may contribute to its anticancer and antimicrobial effects .

Biological Research

Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics (how the drug affects the body) and pharmacokinetics (how the body processes the drug) of this compound is crucial for its development as a therapeutic agent. Interaction studies reveal insights into its binding affinity to biological targets, which can inform dosing regimens and potential side effects .

Case Studies
Several case studies have highlighted the compound's effectiveness against specific diseases. For instance, a study examining its effect on cancer cell proliferation demonstrated significant reductions in cell viability at certain concentrations, indicating its potential as a chemotherapeutic agent . Another study focused on its antiviral properties against bovine viral diarrhea virus (BVDV), showing promising results in inhibiting viral replication .

Material Science

Synthesis and Structural Properties
The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of functional groups that enhance its biological activity. The structural features of this compound contribute to its solubility and stability, which are critical factors for pharmaceutical formulations .

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Anticancer ActivitySignificant inhibition of cancer cell lines; potential mechanism involves enzyme modulation,
Antimicrobial ActivityEffective against specific bacterial and fungal strains; disrupts metabolic pathways,
Antioxidative PotentialDemonstrated capacity to scavenge free radicals; protective effects on cells
PharmacodynamicsInteraction studies indicate binding to key receptors; informs therapeutic use,
SynthesisMulti-step synthesis enhances biological activity; structural stability observed,

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole nucleus allows the compound to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes such as DNA replication, protein synthesis, and cell division. The compound’s ability to interact with multiple targets makes it a versatile agent in therapeutic applications .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Routes: The target compound likely follows a nucleophilic acyl substitution pathway, similar to other TMB derivatives, where 3,4,5-trimethoxybenzoyl chloride (TMB-Cl) reacts with an amine-containing heterocycle (e.g., 5-aminobenzimidazole) .
  • Substituent Effects: The benzimidazole moiety in the target compound may enhance hydrogen bonding and π-π stacking compared to simpler aryl amines (e.g., 4-bromophenyl derivative ).

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight Melting Point (°C) NMR Features (δ ppm, DMSO-d6) Reference
N-(5-Cyanobenzimidazol-2-yl)-3,4,5-TMB (22) 351.35 247–250 12.75 (NH), 7.94–7.51 (aromatic H)
N-(4-Bromophenyl)-3,4,5-TMB 400.24 Not reported N/A
N-(2-Hydroxybenzoyl)-3,4,5-TMB (1y) 331.33 Not reported 11.63 (NH), 7.86–6.96 (aromatic H)
Compound 6a (Chlorophenyl-TMB derivative) 736.22 209–211 7.47–7.62 (aromatic H), 9.81–10.26 (NH)

Key Observations :

  • Melting Points : Benzimidazole-containing derivatives (e.g., Compound 22) exhibit higher melting points (>240°C) compared to aryl amides, likely due to stronger intermolecular interactions .
  • NMR Signatures : The NH protons in benzimidazole derivatives resonate downfield (δ ~12.75 ppm), indicative of strong hydrogen bonding . Aromatic protons in TMB derivatives typically appear as singlets (δ ~7.5 ppm) due to symmetry .

Biological Activity

N-(1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a benzimidazole ring fused with a trimethoxybenzamide moiety. This structural configuration is significant for its biological activity due to the potential for interaction with various molecular targets within biological systems.

Property Value
Molecular FormulaC16H18N2O4
Molecular Weight302.33 g/mol
Structural CharacteristicsBenzimidazole and trimethoxy groups

The mechanism of action of this compound involves modulation of specific enzymes or receptors. The presence of methoxy groups enhances the compound's lipophilicity and binding affinity, which may lead to increased efficacy against target pathways critical for disease progression. Studies suggest that it may inhibit tubulin polymerization, similar to other known anticancer agents like combretastatin A-4 (CA-4) .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
MDA-MB-231 (Breast)3.01Induces G2/M phase arrest
HCT-116 (Colon)5.20Inhibits tubulin polymerization
HT-29 (Colon)9.13Induces apoptosis
HeLa (Cervical)11.09Cell cycle arrest and cytotoxicity

The compound has shown selectivity over non-tumoral cell lines, indicating a favorable therapeutic index .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. It has been evaluated against various bacterial and fungal strains, showing significant inhibition:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli2016 µg/mL
Candida albicans1864 µg/mL

These findings suggest that the compound may serve as a candidate for the development of new antimicrobial agents .

Preclinical Evaluations

A study conducted on mice with human orthotopic breast tumors treated with this compound in combination with chemotherapy agents like paclitaxel showed significant tumor growth inhibition and increased survival rates . Bioluminescence imaging revealed reduced metastasis in treated animals.

Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship have identified that modifications to the benzimidazole scaffold can enhance biological activity. Compounds with additional substituents on the benzene ring or variations in the methoxy groups have shown improved potency against cancer cells .

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